molecular formula C16H10ClF3N4O2S B1224187 N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide

N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide

Cat. No. B1224187
M. Wt: 414.8 g/mol
InChI Key: QJSVCFQZYKDNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide is an anilide.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Compounds with 1,3,4-oxadiazole and acetamide derivatives, like N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide, have shown antibacterial and antimicrobial efficacy. For instance, certain derivatives have been found to be effective inhibitors of gram-negative bacterial strains and exhibit antibacterial activity against various bacterial species including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Nafeesa et al., 2017); (Iqbal et al., 2017).

Enzyme Inhibition Potential

  • Some derivatives of this compound have demonstrated potential for enzyme inhibition. Specific derivatives have shown activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which could be relevant in the treatment of diseases related to these enzymes (Rehman et al., 2013).

Potential in Cancer Research

  • Certain derivatives of N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide have been investigated for their anticancer properties. Studies have shown these compounds to exhibit cytotoxicity against various cancer cell lines, indicating potential for development in cancer therapeutics (Vinayak et al., 2014).

Antifungal Applications

  • The derivatives of this compound also have antifungal applications. Certain synthesized derivatives have been effective against fungal strains, suggesting their use in treating fungal infections (Parikh & Joshi, 2014).

properties

Product Name

N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide

Molecular Formula

C16H10ClF3N4O2S

Molecular Weight

414.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H10ClF3N4O2S/c17-10-3-1-2-4-11(10)22-13(25)8-27-15-24-23-14(26-15)12-6-5-9(7-21-12)16(18,19)20/h1-7H,8H2,(H,22,25)

InChI Key

QJSVCFQZYKDNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=NC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide
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N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide
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N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide
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N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide
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N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide
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N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide

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